molecular formula C27H19ClN2O3S B284931 N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide

N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide

Cat. No.: B284931
M. Wt: 487 g/mol
InChI Key: WYGLTCLYQJQTTN-JVCXMKTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide, also known as NCL, is a synthetic compound that has been extensively studied for its potential use in scientific research. NCL is a naphthalimide-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a range of applications.

Mechanism of Action

The mechanism of action of N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide involves the inhibition of Hsp90, a chaperone protein that is involved in the folding and activation of a variety of client proteins. Hsp90 is overexpressed in many cancer cells and is required for the growth and survival of these cells. By inhibiting the activity of Hsp90, this compound disrupts the function of a variety of client proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to have a variety of other biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide is its potent anti-cancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are a number of future directions for research on N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide. One area of interest is the development of new cancer therapies based on this compound. Researchers are also interested in exploring the potential use of this compound in other areas of research, such as the treatment of neurodegenerative diseases. Finally, researchers are interested in exploring the potential use of this compound as a tool for studying the function of Hsp90 and other chaperone proteins in the body.
Conclusion:
This compound, or this compound, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have potent anti-cancer activity and a variety of other biochemical and physiological effects. While there are some limitations to the use of this compound, it remains a promising candidate for a variety of applications in scientific research.

Synthesis Methods

The synthesis of N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide involves the reaction of 5-chloro-2-methylaniline with 1,8-naphthalic anhydride in the presence of a base such as potassium carbonate. The resulting product is then treated with sulfamic acid to form the final compound, this compound. The synthesis of this compound is relatively simple and can be performed using standard laboratory techniques.

Scientific Research Applications

N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has been extensively studied for its potential use in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound works by inhibiting the activity of a protein called Hsp90, which is involved in the growth and survival of cancer cells.

Properties

Molecular Formula

C27H19ClN2O3S

Molecular Weight

487 g/mol

IUPAC Name

(NZ)-N-[3-(5-chloro-2-methylanilino)-4-oxonaphthalen-1-ylidene]naphthalene-2-sulfonamide

InChI

InChI=1S/C27H19ClN2O3S/c1-17-10-12-20(28)15-24(17)29-26-16-25(22-8-4-5-9-23(22)27(26)31)30-34(32,33)21-13-11-18-6-2-3-7-19(18)14-21/h2-16,29H,1H3/b30-25-

InChI Key

WYGLTCLYQJQTTN-JVCXMKTPSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC2=C/C(=N/S(=O)(=O)C3=CC4=CC=CC=C4C=C3)/C5=CC=CC=C5C2=O

SMILES

CC1=C(C=C(C=C1)Cl)NC2=CC(=NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5C2=O

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=CC(=NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5C2=O

Origin of Product

United States

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